Home > Products > Screening Compounds P60014 > (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one -

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Catalog Number: EVT-10918219
CAS Number:
Molecular Formula: C49H75NO13
Molecular Weight: 886.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound designated as (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one is a complex organic molecule characterized by its intricate stereochemistry and functional groups. This compound belongs to a class of natural products known as spiro compounds, which are notable for their unique structural features and biological activities.

Source and Classification

This compound is likely derived from natural sources or synthesized through complex organic reactions. Given its structural complexity and presence of multiple chiral centers, it may be classified under secondary metabolites or alkaloids, which are often associated with various biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of such a complex organic molecule typically involves multiple steps including:

  1. Initial Synthesis of Key Intermediates: Utilizing reactions such as alkylation and acylation to build the core structure.
  2. Chiral Resolution: Employing techniques like chiral chromatography to isolate specific enantiomers.
  3. Functional Group Manipulation: Using protecting groups to selectively modify functional groups without affecting others.
  4. Final Assembly: Combining all intermediates through coupling reactions to form the final product.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for monitoring the reactions and confirming the structure at each step of synthesis.

Molecular Structure Analysis

Structure and Data

The molecular structure of this compound can be represented using various visual models:

  • Ball-and-stick models illustrate the spatial arrangement of atoms.
  • Space-filling models provide insight into the volume occupied by the molecule.

Key structural features include multiple stereocenters that contribute to its chirality and potentially influence its biological activity. The presence of functional groups like hydroxyls and methoxy groups suggests it may engage in hydrogen bonding and other interactions in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for organic molecules:

  1. Hydrolysis: The ester or ether linkages may react with water under acidic or basic conditions.
  2. Oxidation/Reduction: Functional groups can be oxidized or reduced depending on reaction conditions.
  3. Substitution Reactions: The presence of nucleophilic sites allows for substitution reactions with electrophiles.

Each reaction pathway would require careful optimization to ensure yield and selectivity.

Mechanism of Action

Process and Data

The mechanism of action for this compound would depend on its biological targets. Potential processes include:

  1. Enzyme Inhibition: If the compound interacts with specific enzymes (e.g., through competitive inhibition), it could modulate metabolic pathways.
  2. Receptor Binding: The molecule may bind to cellular receptors influencing signal transduction pathways.

Understanding these mechanisms typically involves both in vitro assays and computational modeling to predict interactions based on structural data.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Melting Point: Indicates purity and stability.
  • Solubility: Affects bioavailability; polar functional groups may enhance solubility in aqueous environments.

Chemical properties include:

  • Reactivity: The presence of hydroxyl groups suggests potential reactivity with electrophiles.
  • Stability: Influenced by steric hindrance from bulky substituents which can affect degradation pathways.

Analytical techniques such as Infrared Spectroscopy (IR) can provide insights into functional groups present while NMR can elucidate molecular connectivity.

Applications

Scientific Uses

This compound may have several applications in scientific research:

  1. Pharmaceutical Development: Due to its potential bioactivity, it could serve as a lead compound for drug development targeting specific diseases.
  2. Biochemical Research: Understanding its mechanism of action could provide insights into metabolic pathways or disease mechanisms.
  3. Natural Product Chemistry: It may serve as a model for studying similar natural compounds with therapeutic properties.

Properties

Product Name

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5R,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

Molecular Formula

C49H75NO13

Molecular Weight

886.1 g/mol

InChI

InChI=1S/C49H75NO13/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3/b14-13-,28-16-,33-15?/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,48+,49+/m0/s1

InChI Key

CXEGAUYXQAKHKJ-CTCPCBOBSA-N

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC)OC)OC)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.